2,6-Dideoxy-6-fluoro-2-(3-hydroxytetradecanamido)-3-O-((3-tetradecanoyloxy)tetradecanoyl)glucopyranose 4-(dihydrogen phosphate) 2,6-Dideoxy-6-fluoro-2-(3-hydroxytetradecanamido)-3-O-((3-tetradecanoyloxy)tetradecanoyl)glucopyranose 4-(dihydrogen phosphate)
Brand Name: Vulcanchem
CAS No.: 138527-42-1
VCID: VC21234280
InChI: InChI=1S/C48H91FNO12P/c1-4-7-10-13-16-19-20-23-26-29-32-35-45(55)60-41(34-31-28-25-22-18-15-12-9-6-3)37-46(56)61-47(48(43(53)38-49)62-63(57,58)59)42(39-51)50-44(54)36-40(52)33-30-27-24-21-17-14-11-8-5-2/h39-43,47-48,52-53H,4-38H2,1-3H3,(H,50,54)(H2,57,58,59)/t40-,41+,42-,43+,47+,48+/m0/s1
SMILES: CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)C(C(CF)O)OP(=O)(O)O
Molecular Formula: C48H91FNO12P
Molecular Weight: 924.2 g/mol

2,6-Dideoxy-6-fluoro-2-(3-hydroxytetradecanamido)-3-O-((3-tetradecanoyloxy)tetradecanoyl)glucopyranose 4-(dihydrogen phosphate)

CAS No.: 138527-42-1

Cat. No.: VC21234280

Molecular Formula: C48H91FNO12P

Molecular Weight: 924.2 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dideoxy-6-fluoro-2-(3-hydroxytetradecanamido)-3-O-((3-tetradecanoyloxy)tetradecanoyl)glucopyranose 4-(dihydrogen phosphate) - 138527-42-1

Specification

CAS No. 138527-42-1
Molecular Formula C48H91FNO12P
Molecular Weight 924.2 g/mol
IUPAC Name [(2R,3R,4R,5S)-6-fluoro-5-hydroxy-2-[[(3S)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate
Standard InChI InChI=1S/C48H91FNO12P/c1-4-7-10-13-16-19-20-23-26-29-32-35-45(55)60-41(34-31-28-25-22-18-15-12-9-6-3)37-46(56)61-47(48(43(53)38-49)62-63(57,58)59)42(39-51)50-44(54)36-40(52)33-30-27-24-21-17-14-11-8-5-2/h39-43,47-48,52-53H,4-38H2,1-3H3,(H,50,54)(H2,57,58,59)/t40-,41+,42-,43+,47+,48+/m0/s1
Standard InChI Key QBFTXZCXZPHHNY-IAXSMKRXSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@H]([C@H](C=O)NC(=O)C[C@H](CCCCCCCCCCC)O)[C@@H]([C@@H](CF)O)OP(=O)(O)O
SMILES CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)C(C(CF)O)OP(=O)(O)O
Canonical SMILES CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)C(C(CF)O)OP(=O)(O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator